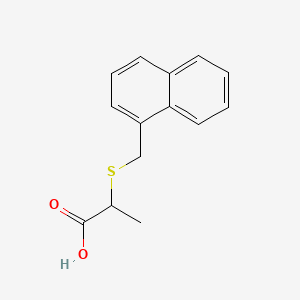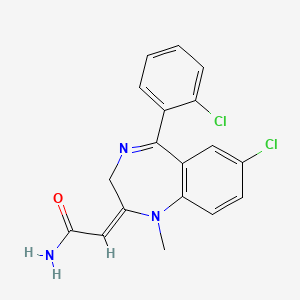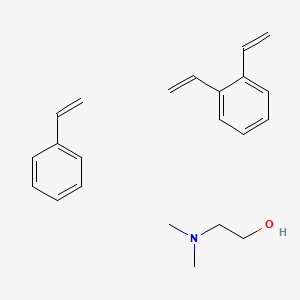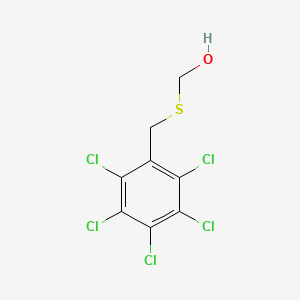
2-(4-Methylpent-3-enyl)cyclohex-3-ene-1-carbonitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(4-Methylpent-3-enyl)cyclohex-3-ene-1-carbonitrile is a cycloalkene chemical compound characterized by the presence of a nitrile group and a pentenyl substituent. This unique structure, featuring a five-carbon chain with a double bond and a methyl group, positions it as a valuable compound in organic synthesis and pharmaceutical research .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Methylpent-3-enyl)cyclohex-3-ene-1-carbonitrile typically involves the cyclization of appropriate precursors under controlled conditions.
Industrial Production Methods
Industrial production of this compound often employs catalytic processes to ensure high yield and purity. The use of metal catalysts, such as palladium or nickel, can facilitate the cyclization and nitrile introduction steps, making the process more efficient and scalable .
Análisis De Reacciones Químicas
Types of Reactions
2-(4-Methylpent-3-enyl)cyclohex-3-ene-1-carbonitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the nitrile group to primary amines.
Substitution: Nucleophilic substitution reactions can introduce different functional groups at the nitrile position.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a metal catalyst are often used.
Substitution: Reagents like sodium cyanide (NaCN) or potassium cyanide (KCN) can facilitate nucleophilic substitution reactions.
Major Products Formed
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of primary amines.
Substitution: Formation of various substituted nitriles.
Aplicaciones Científicas De Investigación
2-(4-Methylpent-3-enyl)cyclohex-3-ene-1-carbonitrile has diverse applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 2-(4-Methylpent-3-enyl)cyclohex-3-ene-1-carbonitrile involves its interaction with specific molecular targets. The nitrile group can participate in hydrogen bonding and other interactions with enzymes or receptors, influencing biological pathways. The compound’s unique structure allows it to modulate various biochemical processes, making it a valuable tool in research .
Comparación Con Compuestos Similares
Similar Compounds
3-Cyclohexene-1-carboxaldehyde, 4-(4-methyl-3-pentenyl)-: Similar structure but with an aldehyde group instead of a nitrile group.
2-(4-Methylcyclohex-3-en-1-yl)propan-2-ol: Contains a hydroxyl group instead of a nitrile group.
Uniqueness
2-(4-Methylpent-3-enyl)cyclohex-3-ene-1-carbonitrile is unique due to its combination of a cyclohexene ring, a nitrile group, and a pentenyl substituent. This combination imparts distinct chemical reactivity and potential biological activity, setting it apart from similar compounds .
Propiedades
Número CAS |
68084-05-9 |
|---|---|
Fórmula molecular |
C13H19N |
Peso molecular |
189.30 g/mol |
Nombre IUPAC |
2-(4-methylpent-3-enyl)cyclohex-3-ene-1-carbonitrile |
InChI |
InChI=1S/C13H19N/c1-11(2)6-5-9-12-7-3-4-8-13(12)10-14/h3,6-7,12-13H,4-5,8-9H2,1-2H3 |
Clave InChI |
ZJTPYSDRFRXYMI-UHFFFAOYSA-N |
SMILES canónico |
CC(=CCCC1C=CCCC1C#N)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



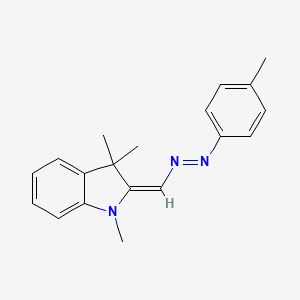
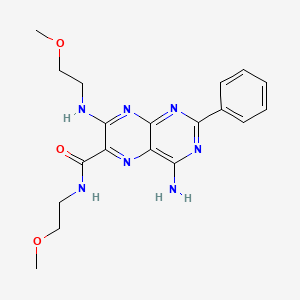
![1-[2-[2-(2-Chloroethoxy)ethoxy]ethoxy]-4-octylbenzene](/img/structure/B13769025.png)
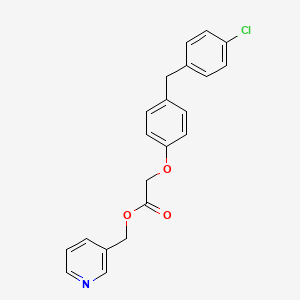
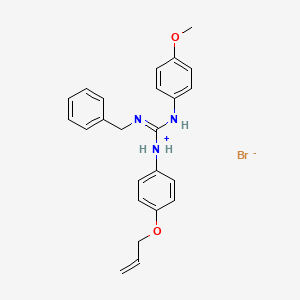
![[2-(2,4-Dichlorophenyl)-1-methylethyl]-hydrazine](/img/structure/B13769034.png)

